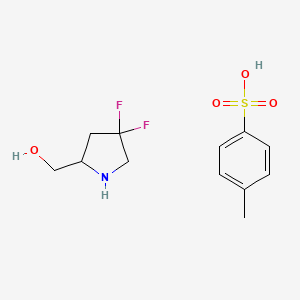
(4,4-Difluoropyrrolidin-2-yl)methanol;4-methylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-Difluoropyrrolidin-2-yl)methanol;4-methylbenzenesulfonic acid is a chemical compound that combines a fluorinated pyrrolidine derivative with a sulfonic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropyrrolidin-2-yl)methanol typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the difluoromethylation of pyrrolidine derivatives using difluoromethylation reagents. This process can be carried out under various conditions, including the use of metal-based catalysts or radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The specific conditions and methods can vary depending on the desired purity and yield of the final product.
化学反应分析
Types of Reactions
(4,4-Difluoropyrrolidin-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can include a variety of fluorinated derivatives, each with unique properties and potential applications. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
(4,4-Difluoropyrrolidin-2-yl)methanol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of new materials with unique properties, such as increased resistance to degradation.
作用机制
The mechanism of action of (4,4-Difluoropyrrolidin-2-yl)methanol involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can influence its binding affinity and selectivity for specific targets, such as enzymes or receptors. This can result in various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Similar compounds include other fluorinated pyrrolidine derivatives and sulfonic acid-containing molecules. Examples include:
- (4-Fluoropyrrolidin-2-yl)methanol
- (4,4-Difluoropyrrolidin-2-yl)methanol
- 4-Methylbenzenesulfonic acid derivatives
Uniqueness
What sets (4,4-Difluoropyrrolidin-2-yl)methanol;4-methylbenzenesulfonic acid apart is the combination of fluorinated pyrrolidine and sulfonic acid groups, which imparts unique chemical and biological properties
属性
IUPAC Name |
(4,4-difluoropyrrolidin-2-yl)methanol;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9F2NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)1-4(2-9)8-3-5/h2-5H,1H3,(H,8,9,10);4,8-9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAWAVNJCYZIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
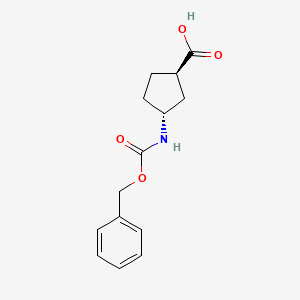
![benzyl N-[(3-amino-4-methoxyphenyl)methyl]carbamate](/img/structure/B8231543.png)
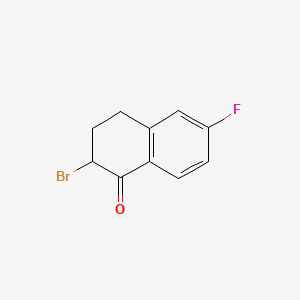
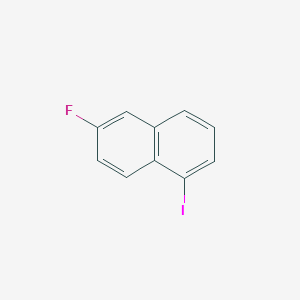
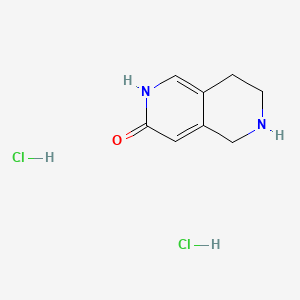
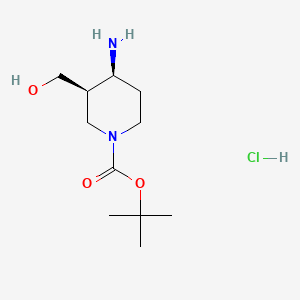
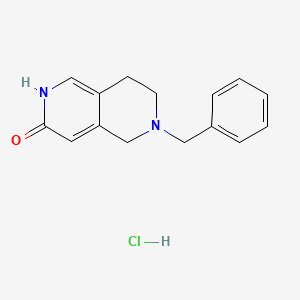
![benzyl N-[(6-aminopyridin-3-yl)methyl]carbamate](/img/structure/B8231572.png)

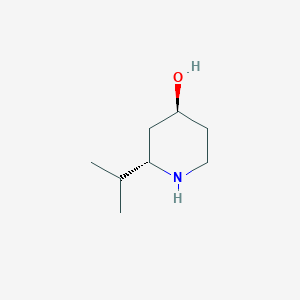
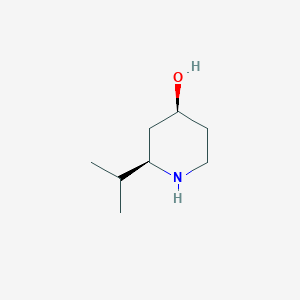
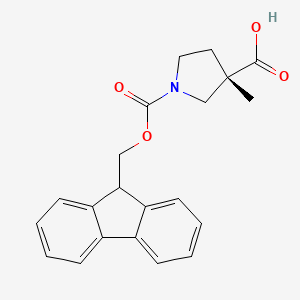
![tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B8231621.png)
![tert-butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B8231630.png)
